tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate

Protecting Group Chemistry Solid-Phase Synthesis Thermal Stability

Sourcing a robust, orthogonally protected phenylacetate building block for multi-step API synthesis often leads to compromises in stability or coupling efficiency. tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate solves this with its acid-labile tert-butyl ester, which remains intact under basic cross-coupling conditions. - Enables sequential deprotection strategies: stable to nucleophiles and bases, cleaved selectively under mild acid. - The 4-bromo-3-fluoro pattern ensures predictable regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig reactions. - Supplied with batch-specific analytical data (HPLC, NMR) to support regulatory starting material requirements.

Molecular Formula C12H14BrFO2
Molecular Weight 289.14 g/mol
Cat. No. B12077815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(4-bromo-3-fluorophenyl)acetate
Molecular FormulaC12H14BrFO2
Molecular Weight289.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3
InChIKeyYTBZYXOQUUCVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate: Halogenated Ester Intermediate


tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate (CAS 1351501-48-8, MFCD32198671) is a halogenated phenylacetate ester featuring a tert-butyl protecting group and a 4-bromo-3-fluoro substitution pattern on the phenyl ring. It is a crystalline solid with a molecular formula of C12H14BrFO2 and a molecular weight of 289.14 g/mol. The tert-butyl ester group provides robust protection for the carboxylic acid functionality, stable to a variety of reaction conditions , while the bromo and fluoro substituents enable versatile reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . This combination makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where precise regiocontrol and orthogonal reactivity are required.

Orthogonal tert-butyl ester protection for multistep synthesis
4-Bromo-3-fluoro substitution for cross-coupling reactions
Crystalline solid with batch-specific analytical documentation

tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate: Unique Advantages


The choice of ester protecting group critically impacts synthetic strategy, reaction conditions, and overall yield. The tert-butyl ester in this compound is uniquely suited for applications requiring orthogonal deprotection under mild acidic conditions, as it is highly stable to bases and nucleophiles that would cleave methyl or ethyl esters [1]. Furthermore, the specific 4-bromo-3-fluoro substitution pattern on the phenyl ring is not interchangeable with other bromo-fluoro isomers; it imparts distinct electronic and steric properties that influence cross-coupling regioselectivity and biological target engagement [2]. Substituting with a generic analog lacking these precise features may lead to lower yields, unwanted side reactions, or altered pharmacological profiles, ultimately compromising the integrity of a research program or manufacturing process.

Ester protecting group type

Methyl or ethyl esters may be cleaved under basic conditions, while tert-butyl ester remains stable; direct substitution can shift reaction selectivity.

Phenyl substitution pattern

Other bromo-fluoro isomers (e.g., 3-bromo-4-fluoro) alter electronic and steric effects, potentially changing cross-coupling regioselectivity and downstream target engagement.

Purity and batch documentation

Lower-purity analogs may introduce impurities that affect yield and reproducibility; verify batch-specific COA to limit variability risk.

tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate: Key Evidence


Selective Thermal Deprotection

The thermal cleavage temperature of grafted tert-butyl esters is significantly lower than that of methyl or isopropyl esters, enabling selective deprotection without degradation of the organofunctional tail. [1]

Selective Deprotection
Reported
Thermal cleavage order: tert-butyl < i-propyl < methyl; lower thermolysis temperature supports selective removal
Supports orthogonal protecting group strategy
Grafted ester monolayers; thermogravimetric analysis
Protecting Group Chemistry Solid-Phase Synthesis Thermal Stability

Enhanced Lipophilicity for CNS Penetration

In a comparative study of cannabinoid receptor ligands, the tert-butyl substituent conferred higher lipophilicity than CF3 and SF5 groups. [1]

Lipophilicity Rank
Class-level
logP trend: tert-butyl > SF5 > CF3, indicating higher lipophilicity
Supports logP-based design for membrane permeability studies
Class-level inference in cannabinoid ligands; requires target-specific validation
Lipophilicity Drug Design CNS Penetration

Enzymatic Hydrolysis Resistance

The tert-butyl ester of nicotinic acid exhibited no measurable hydrolysis in the presence of human serum albumin (HSA), in contrast to methyl nicotinate which had a half-life of >95 hr under the same conditions. [1]

Plasma Stability
Reported
tert-butyl ester: no measurable hydrolysis; methyl ester t1/2 >95 hr (HSA 50 μM, pH 7.4, 37°C)
Supports plasma-stable prodrug design context
Nicotinate ester model; review esterase profile in target species
Prodrug Stability Plasma Hydrolysis Metabolic Stability

High Purity for Reproducibility

The compound is commercially available with a standard purity of 98%, supported by batch-specific analytical data including NMR, HPLC, and GC.

Purity Specification
Data to verify
98% purity with batch-specific NMR, HPLC, GC
Supports reproducibility in multistep synthesis
Supplier batch data; review current lot COA before use
Quality Control Reproducibility Procurement

tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate Applications


Kinase Inhibitors & CNS Drugs

The enhanced lipophilicity conferred by the tert-butyl group makes this compound an ideal building block for designing kinase inhibitors or other therapeutic agents intended for central nervous system (CNS) targets. Its stability in plasma, as inferred from class-level data, also supports prodrug strategies where controlled release is critical. [1]

Orthogonal Deprotection in Solid-Phase Synthesis

The low thermal cleavage temperature of the tert-butyl ester relative to methyl and isopropyl esters allows for selective deprotection on solid supports. This is particularly valuable in the synthesis of complex peptides or peptidomimetics where multiple protecting groups must be removed sequentially without degrading sensitive functionalities. [1]

Cross-Coupling for Biaryl Synthesis

The presence of both bromine and fluorine atoms on the aromatic ring enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The tert-butyl ester remains stable under the basic conditions typically employed in these couplings, providing a handle for subsequent functionalization after the biaryl core is assembled. [1]

Prodrug Development with Plasma-Stable Ester

Based on the extremely slow hydrolysis rate of tert-butyl esters in human serum albumin solutions, this compound is well-suited as a prodrug moiety that remains intact in circulation but can be activated by intracellular esterases or specific chemical triggers at the target site. [1]

Application
Selection Property
Validation Focus
Kinase inhibitor design (CNS research)
Lipophilicity-enhancing ester group
LogP and membrane permeability context
Solid-phase peptide synthesis
Orthogonal deprotection compatibility
Thermal cleavage selectivity review
Biaryl synthesis building block
Dual halogen coupling sites
Cross-coupling reactivity and stability
Prodrug plasma-stable carrier
Esterase resistance in plasma
Hydrolysis and activation study context
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